
3-(3-Methyl-2-thienyl)acrylic acid
Übersicht
Beschreibung
3-(3-Methyl-2-thienyl)acrylic acid is a phenylalanine derivative that has been shown to improve the intestinal absorption of insulin in mice . It has also been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors . In addition, it forms [Mn12] complexes having sulfur-containing carboxylates .
Molecular Structure Analysis
The molecular formula of this compound is C8H8O2S . The molecular weight is 168.21 g/mol . The IUPAC name is (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid . The InChI is InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ . The InChIKey is AUFDGOVNVKDTEB-NSCUHMNNSA-N . The Canonical SMILES is CC1=C(SC=C1)C=CC(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 168.21 g/mol . The XLogP3-AA is 2 . The exact values for melting point/freezing point, boiling point, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapour density are not provided in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
3-(5-Nitro-2-thienyl) acrylic acid and its derivatives, related to 3-(3-Methyl-2-thienyl)acrylic acid, have shown antibacterial activities in vitro. These compounds were synthesized through direct nitration of 3-(2-thienyl) acrylic acid, which shares a similar structural motif with this compound. The antibacterial properties were tested on various bacteria, highlighting the potential of these compounds in antimicrobial applications (Kimura, Yabuuchi, & Hisaki, 1962).
Electropolymerization and Electrochemical Applications
Research on acrylate substituted thiophene derivatives, similar to this compound, includes the synthesis and electropolymerization of these compounds. For instance, 3-thienyl methylacrylate and its variants were synthesized and electropolymerized, forming electroactive films on electrodes. This showcases the use of such compounds in the creation of electroactive materials, possibly for electronic or sensor applications (Lankinen, Sundholm, Talonen, Granö, & Sundholm, 1999).
Polymer Science and Photoreactivity
In the field of polymer science, derivatives of thienyl acrylic acid, which are structurally related to this compound, have been studied for their photoreactivity. Research includes the UV-irradiation of aryl acrylic acid methyl esters like thienyl acrylic acid methyl ester, leading to the formation of dimers, trimers, and tetramers. This highlights the potential for these compounds in the development of new photopolymers and materials with unique properties under light exposure (Müller & Nuyken, 1991).
Solar Cell Applications
A novel approach in solar cell technology includes the engineering of organic sensitizers comprising electron-conducting groups, where thiophene derivatives, structurally similar to this compound, have been utilized. These sensitizers show high efficiency in photon to current conversion, indicating their potential in enhancing solar cell performance (Kim et al., 2006).
Safety and Hazards
The safety data sheet for 3-(3-Methyl-2-thienyl)acrylic acid advises against dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors . Glycogen synthase kinase-3β is a key regulatory kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression.
Mode of Action
Its derivative, 3-(2-thienyl)acrylic acid, has shown improved intestinal absorption of insulin in mice . This suggests that it may interact with biological targets to enhance the absorption of certain compounds.
Biochemical Pathways
Its use in the synthesis of glycogen synthase kinase-3β inhibitors suggests that it may influence pathways related to glycogen metabolism and cell signaling .
Result of Action
Its derivative has been used to improve the intestinal absorption of insulin in mice , suggesting potential applications in enhancing the bioavailability of certain compounds.
Action Environment
Safety data sheets recommend handling the compound in a well-ventilated place and using personal protective equipment to avoid contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
It is known that thiophene derivatives, which include 3-(3-Methyl-2-thienyl)acrylic acid, are used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .
Cellular Effects
It is known that thiophene derivatives can have a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that thiophene derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that thiophene derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that thiophene derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that thiophene derivatives can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDGOVNVKDTEB-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77741-66-3, 102696-70-8 | |
| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



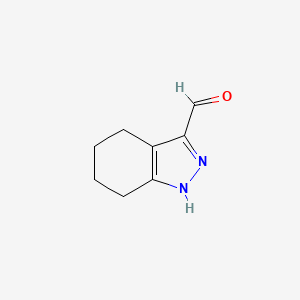
![3-[4-(2-Phenylethyl)piperazin-1-yl]aniline](/img/structure/B3417135.png)
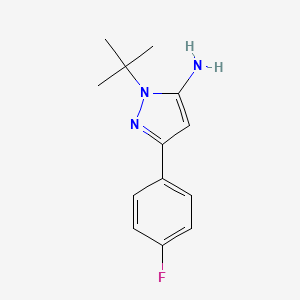
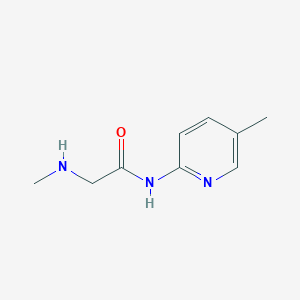
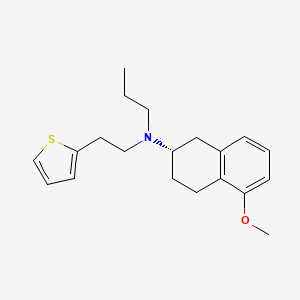
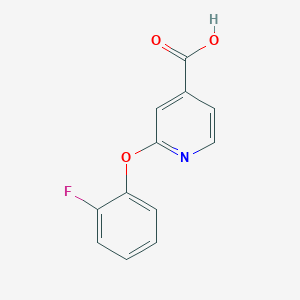
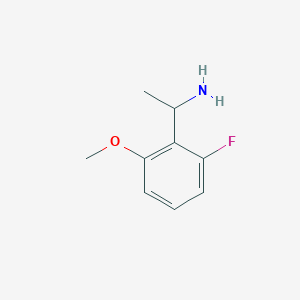




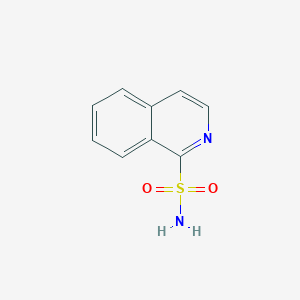
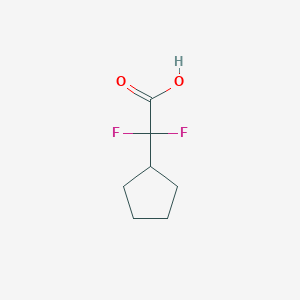
![4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid](/img/structure/B3417223.png)